An In-Depth Technical Guide to the Physicochemical Properties of Phenyl N-(3-Nitrophenyl)carbamate
An In-Depth Technical Guide to the Physicochemical Properties of Phenyl N-(3-Nitrophenyl)carbamate
Abstract: Phenyl N-(3-nitrophenyl)carbamate is a synthetic organic compound of significant interest in medicinal chemistry and materials science. As a member of the O-phenyl carbamate class, its structural motifs offer a versatile platform for developing targeted therapeutics, particularly as enzyme inhibitors.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, grounded in established experimental protocols and spectroscopic analysis. We will delve into its molecular structure, synthesis, purification, and key characteristics, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Identity and Structural Elucidation
Understanding the fundamental structure of Phenyl N-(3-nitrophenyl)carbamate is the first step in harnessing its chemical potential. The molecule's identity is defined by its specific arrangement of atoms and functional groups, which dictates its reactivity, physical properties, and biological interactions.
Core Molecular Data
The foundational properties of Phenyl N-(3-nitrophenyl)carbamate are summarized below. These constants are critical for stoichiometric calculations in synthesis, analytical characterization, and regulatory documentation.
| Property | Value | Source(s) |
| IUPAC Name | phenyl N-(3-nitrophenyl)carbamate | [1] |
| CAS Number | 50699-52-0 | [1][2] |
| Molecular Formula | C₁₃H₁₀N₂O₄ | [1] |
| Molecular Weight | 258.23 g/mol | [1] |
| Monoisotopic Mass | 258.06406 Da | [3] |
| Canonical SMILES | C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)[O-] | [3] |
| InChI Key | JRBQTHUEPKJNBD-UHFFFAOYSA-N | [1] |
Molecular Structure
The structure consists of a central carbamate linkage connecting a phenyl group via an ester bond and a 3-nitrophenyl group via an amide bond. The nitro group's meta-position is a key feature influencing the electronic properties of the adjacent aromatic ring.
Spectroscopic Profile
1.3.1 Fourier-Transform Infrared (FTIR) Spectroscopy The FTIR spectrum is dominated by vibrations from the carbamate and nitro functional groups.
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Rationale & Cited Analogs |
| N-H (Amine) | Stretch | 3200 - 3400 | A distinct absorption band is expected, indicative of the N-H bond. For phenyl carbamate, a broad band is seen between 3422-3339 cm⁻¹.[1] |
| C=O (Carbonyl) | Stretch | 1700 - 1730 | This prominent feature confirms the carbamate linkage. Phenyl carbamate shows a C=O stretch around 1707 cm⁻¹.[1][5] |
| C-N (Amine) | Stretch | ~1384 | Characteristic stretching for the amine component of the carbamate.[5] |
| N-O (Nitro) | Asymmetric Stretch | 1510 - 1560 | Strong absorption typical for aromatic nitro compounds. |
| N-O (Nitro) | Symmetric Stretch | 1345 - 1385 | Strong absorption typical for aromatic nitro compounds. |
1.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides a detailed map of the carbon and hydrogen skeleton.
-
¹H-NMR: The spectrum would show complex multiplets in the aromatic region (approx. δ 7.0-8.5 ppm). The N-H proton would likely appear as a broad singlet, with its chemical shift being solvent-dependent.
-
¹³C-NMR: The carbonyl carbon of the carbamate group is a key diagnostic signal, expected to have a chemical shift in the range of δ 150-165 ppm.[1] The aromatic carbons will generate a series of signals between δ 110 and δ 150 ppm, with the carbon atom attached to the nitro group (C-NO₂) being significantly deshielded.[1]
1.3.3 Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight and can provide fragmentation data to further support structural elucidation. For Phenyl N-(3-nitrophenyl)carbamate (MW=258.23), high-resolution mass spectrometry would be expected to find ions corresponding to various adducts.[3]
| Adduct | Predicted m/z |
| [M+H]⁺ | 259.07134 |
| [M+Na]⁺ | 281.05328 |
| [M-H]⁻ | 257.05678 |
Crystallography and Conformational Analysis
While no public crystal structure exists for Phenyl N-(3-nitrophenyl)carbamate, data from its isomer, phenyl N-(4-nitrophenyl)carbamate, provides crucial insight.[1] X-ray crystallography of the 4-nitro isomer revealed two independent molecules in the asymmetric unit, with significant dihedral angles of 48.18° and 45.81° between the aromatic rings.[1] This pronounced twist is a direct consequence of steric hindrance and the electronic nature of the carbamate bridge. It is therefore highly probable that the 3-nitro isomer also adopts a non-planar conformation in the solid state. This twisting influences the molecule's packing, solubility, and interaction with biological targets.
Synthesis and Purification
The most common and efficient synthesis of Phenyl N-(3-nitrophenyl)carbamate is via a nucleophilic acyl substitution reaction.[1] This pathway offers a reliable method for laboratory-scale production.
Primary Synthetic Pathway
The synthesis involves the coupling of 3-nitroaniline with phenyl chloroformate . The reaction proceeds by the nucleophilic attack of the amino group of 3-nitroaniline on the electrophilic carbonyl carbon of phenyl chloroformate.
Reaction: C₆H₅O(CO)Cl + H₂N(C₆H₄)NO₂ → C₆H₅O(CO)NH(C₆H₄)NO₂ + HCl
From a mechanistic standpoint, the use of a mild base such as pyridine is highly recommended. The base serves two critical functions:
-
Acid Scavenger: It neutralizes the hydrochloric acid (HCl) byproduct, preventing the protonation of the 3-nitroaniline reactant, which would render it non-nucleophilic.
-
Nucleophile Activation: It can act as a catalyst by increasing the nucleophilicity of the amine.[1]
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 3-nitroaniline (1.0 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane). Add a base (e.g., pyridine, 1.1 eq).
-
Reaction: Cool the stirred solution in an ice bath. Add a solution of phenyl chloroformate (1.05 eq) in the same anhydrous solvent dropwise via the dropping funnel over 30 minutes.
-
Incubation: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[6]
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by saturated sodium bicarbonate solution, and finally, brine.[1]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., methanol or an ethanol/water mixture) to obtain the final product as a crystalline solid.[1][7]
-
Characterization: Confirm the identity and purity of the final product using NMR, FTIR, and Mass Spectrometry. Determine the melting point.
Physicochemical Properties
The physical and chemical properties of a compound are paramount for its application, formulation, and handling.
Physical State and Appearance
At standard temperature and pressure, Phenyl N-(3-nitrophenyl)carbamate is expected to be a solid, likely crystalline, with a color ranging from off-white to yellow, typical for nitrophenyl derivatives.
Thermal Properties
While specific experimental data for the title compound is scarce, the melting point of the closely related analog, methyl N-(3-nitrophenyl)carbamate , is 150-151 °C .[8] It is reasonable to infer that Phenyl N-(3-nitrophenyl)carbamate possesses a similar, relatively high melting point, indicative of a stable crystal lattice structure.
Solubility Profile
Based on its structure, Phenyl N-(3-nitrophenyl)carbamate is predicted to be:
-
Insoluble in water: The molecule is largely nonpolar, dominated by two aromatic rings.[9]
-
Soluble in polar aprotic organic solvents: Good solubility is expected in solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), tetrahydrofuran (THF), and acetone.
-
Moderately soluble in less polar solvents: Solubility is likely moderate in solvents such as dichloromethane, chloroform, and ethyl acetate.
This solubility profile is critical for selecting appropriate solvent systems for synthesis, purification, and biological assays.
Chemical Stability and Reactivity
-
Hydrolytic Stability: Carbamates are generally more stable to hydrolysis than esters but can be cleaved under strong basic or acidic conditions.[10] The hydrolysis under basic conditions proceeds via an E1cb-type mechanism, forming an isocyanate intermediate which subsequently reacts to release the amine.[6] This property is sometimes exploited in the design of prodrugs.[10]
-
Reactivity of Aromatic Rings: The 3-nitrophenyl ring is strongly deactivated towards electrophilic aromatic substitution. The powerful electron-withdrawing effects of both the nitro group and the N-carbamate group make electrophilic attack on this ring extremely difficult.[1]
Applications in Research and Development
The unique structure of Phenyl N-(3-nitrophenyl)carbamate makes it a valuable molecule in several research areas.
Role in Medicinal Chemistry
The carbamate functional group is a key structural motif in a vast number of approved drugs and is often used as a stable surrogate for a peptide bond.[11] Phenyl carbamates, in particular, are recognized as valuable building blocks in drug discovery.[12]
-
Enzyme Inhibition: Compounds within the O-phenyl carbamate class have been identified as potent and selective inhibitors of matrix metalloproteinase-2 (MMP-2), an enzyme implicated in cancer metastasis.[1] This makes derivatives of Phenyl N-(3-nitrophenyl)carbamate promising candidates for the development of novel anticancer therapeutics.
-
Prodrug Design: The carbamate linkage can be engineered to improve a drug molecule's metabolic stability and its ability to permeate cell membranes.[1][10]
Utility as a Chemical Intermediate
Beyond direct biological applications, Phenyl N-(3-nitrophenyl)carbamate serves as a versatile intermediate. The presence of multiple functional groups (carbamate, nitro group, two distinct phenyl rings) allows for a wide range of subsequent chemical modifications to fine-tune biological activity or physical properties.
Conclusion
Phenyl N-(3-nitrophenyl)carbamate is a well-defined chemical entity with a robust synthetic methodology and a predictable spectroscopic and physicochemical profile. Its non-planar structure, moderate solubility in organic solvents, and chemical stability make it a suitable scaffold for further chemical exploration. The demonstrated potential of the O-phenyl carbamate class as MMP-2 inhibitors positions this compound and its derivatives as highly valuable tools for researchers in oncology and drug development. This guide provides the foundational knowledge necessary for its effective synthesis, characterization, and application in advanced scientific research.
References
-
Benchchem. [Accessed: Feb 14, 2026].
-
International Institute of Knowledge Dissemination. [Accessed: Feb 14, 2026].
-
ChemicalBook. [Accessed: Feb 14, 2026].
-
National Center for Biotechnology Information. [Accessed: Feb 14, 2026].
-
Google Patents. [Accessed: Feb 14, 2026].
-
The Royal Society of Chemistry. [Accessed: Feb 14, 2026].
-
Journal of Emerging Investigators. [Accessed: Feb 14, 2026].
-
Taylor & Francis Online. [Accessed: Feb 14, 2026].
-
ACS Publications. [Accessed: Feb 14, 2026].
-
ACS Publications. [Accessed: Feb 14, 2026].
-
Sigma-Aldrich. [Accessed: Feb 14, 2026].
-
National Center for Biotechnology Information. [Accessed: Feb 14, 2026].
-
National Center for Biotechnology Information. [Accessed: Feb 14, 2026].
-
PubChemLite. [Accessed: Feb 14, 2026].
-
Beilstein Journals. [Accessed: Feb 14, 2026].
-
ResearchGate. [Accessed: Feb 14, 2026].
-
ResearchGate. [Accessed: Feb 14, 2026].
-
NIST WebBook. [Accessed: Feb 14, 2026].
-
SpectraBase. [Accessed: Feb 14, 2026].
-
Wikipedia. [Accessed: Feb 14, 2026].
-
CAMEO Chemicals. [Accessed: Feb 14, 2026].
-
AIST. [Accessed: Feb 14, 2026].
Sources
- 1. Phenyl N-(3-Nitrophenyl)carbamate|CAS 50699-52-0 [benchchem.com]
- 2. PHENYL N-(3-NITROPHENYL)CARBAMATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. PubChemLite - Phenyl n-(3-nitrophenyl)carbamate (C13H10N2O4) [pubchemlite.lcsb.uni.lu]
- 4. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ruccs.rutgers.edu [ruccs.rutgers.edu]
- 8. METHYL N-(3-NITROPHENYL)CARBAMATE CAS#: 2189-61-9 [m.chemicalbook.com]
- 9. ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Active Ingredient In Drugs Synthesis: Derivetives Of Phenyl Carbamide And Carbamate [zenodo.org]
